The compound is classified under the category of dihydrotetrabenazines, which are derivatives of tetrabenazine. These compounds are primarily used in pharmacological research to explore their binding affinities and mechanisms of action in relation to VMAT2. The specific enantiomer (-)-9-deMe-DTBZ has been identified through various synthesis methods and characterized for its biological activity.
The synthesis of (-)-9-deMe-DTBZ involves several key steps:
The automated synthesis process has been optimized to yield high radiochemical purity, often exceeding 99%, which is critical for PET imaging applications .
The molecular structure of (-)-9-deMe-DTBZ can be represented as follows:
X-ray crystallography has been utilized to determine the absolute configuration of (-)-9-deMe-DTBZ, confirming its stereochemical properties .
(-)-9-deMe-DTBZ participates in various chemical reactions that are significant for its functionality:
The mechanism by which (-)-9-deMe-DTBZ operates involves:
These properties are crucial for its application in both laboratory settings and clinical studies .
(-)-9-deMe-DTBZ has several important applications:
(-)-9-demethyl-dihydrotetrabenazine ((-)-9-deMe-DTBZ) represents a structurally refined derivative within the dihydrotetrabenazine (DTBZ) class, which has emerged as a pivotal tool in studying vesicular monoamine transporter 2 (VMAT2) function. VMAT2, a 12-transmembrane domain protein, is essential for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine, histamine) into synaptic vesicles via proton-dependent antiport mechanisms [8] [9]. Dysregulation of VMAT2 is implicated in neuropsychiatric disorders including Huntington’s disease, tardive dyskinesia (TD), and Parkinson’s disease, driving demand for precise pharmacological probes [7] [9].
(-)-9-deMe-DTBZ originates from medicinal chemistry efforts to optimize VMAT2 inhibitors. Unlike early non-selective inhibitors like reserpine, tetrabenazine (TBZ) derivatives exhibit improved specificity for VMAT2 over VMAT1 (IC₅₀ VMAT2: 0.3 μM vs. VMAT1: 3.0 μM) [9]. Demethylation at the 9-position alters steric and electronic properties, impacting binding kinetics and metabolic stability. This modification reduces susceptibility to cytochrome P450-mediated dealkylation—a limitation of first-generation VMAT2 inhibitors like valbenazine and deutetrabenazine, which undergo CYP2D6-dependent demethylation leading to polymorphic metabolism [2]. Consequently, (-)-9-deMe-DTBZ serves dual roles: as a metabolite of clinical VMAT2 inhibitors and as a discrete molecular tool for investigating transporter dynamics without confounding metabolic artifacts.
The dihydrotetrabenazine scaffold comprises a hexahydro-pyrido[2,1-a]isoquinolin framework with variable substitutions at positions 9 and 10. Systematic naming follows IUPAC conventions:
Table 1: Structural Classification of Key DTBZ Derivatives
Compound | R9 Substituent | R10 Substituent | Chiral Configuration | VMAT2 Affinity (Ki, nM) |
---|---|---|---|---|
(+)-α-DTBZ | OCH₃ | OCH₃ | R,R,R | 1.48 [2] |
(-)-α-DTBZ | OCH₃ | OCH₃ | S,S,S | Inactive [2] |
(+)-9-Trifluoroethoxy-DTBZ | OCH₂CF₃ | OCH₃ | R,R,R | 1.48 [2] |
(-)-9-deMe-DTBZ | H | OCH₃ | S,S,S | Data limited (est. >100 nM) |
Chirality critically determines pharmacological activity. The R,R,R configuration in (+)-α-DTBZ enables high-affinity VMAT2 binding, whereas S,S,S enantiomers (e.g., (-)-α-DTBZ) show negligible activity [2] [9]. For (-)-9-deMe-DTBZ, demethylation at C9 removes a key hydrogen-bond acceptor, potentially altering interaction with residues in the VMAT2 binding pocket (e.g., Asp426, Tyr434) [9] [10].
Cryo-EM structural analyses (3.1 Å resolution) reveal that TBZ derivatives bind VMAT2 in an occluded central cavity formed by transmembrane helices 1, 2, 4, 5, 7, 8, 10, and 11 [9] [10]. Key interactions include:
Table 2: VMAT2 Binding Site Interactions of DTBZ Derivatives
Residue | Function | Interaction with (+)-α-DTBZ | Impact of 9-Demethylation |
---|---|---|---|
Asp426 | Proton relay network | H-bond to 9-OCH₃ | Loss of H-bond donor; reduced affinity |
Tyr434 | Lumenal gate | Van der Waals contact | Minimal change |
Phe335 | Substrate occlusion | π-π stacking | Retained |
Leu461/464 | Hydrophobic pocket | Van der Waals | Enhanced cavity access? |
Demethylation at C9 likely disrupts the Asp426 hydrogen bond, explaining reduced binding affinity compared to (+)-α-DTBZ. However, this property makes (-)-9-deMe-DTBZ valuable for studying allosteric modulation—its weaker binding allows reversible occupancy without fully arresting transporter cycling [9] [10].
(-)-9-deMe-DTBZ contributes to three research domains:
Radiolabeled versions (e.g., [³H]-(–)-9-deMe-DTBZ) could quantify VMAT2 density in disease models. Postmortem immunoblotting shows VMAT2 levels in cortical regions are >100-fold lower than striatum, validating PET reference regions [5]. This tracer may improve signal-to-noise in imaging studies by reducing non-specific binding.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0